molecular formula C14H16ClNOS B2910136 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole CAS No. 551931-36-3

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole

Cat. No.: B2910136
CAS No.: 551931-36-3
M. Wt: 281.8
InChI Key: VQTSCNREDHTBCS-UHFFFAOYSA-N
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Description

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole is a thiazole derivative characterized by a chloro substituent at position 2 and a phenoxymethyl group at position 5 of the thiazole ring. The phenoxymethyl moiety is further substituted with isopropyl and methyl groups, contributing to its steric and electronic properties.

Properties

IUPAC Name

2-chloro-5-[(2-methyl-5-propan-2-ylphenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNOS/c1-9(2)11-5-4-10(3)13(6-11)17-8-12-7-16-14(15)18-12/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTSCNREDHTBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole typically involves the reaction of 2-chlorothiazole with 5-isopropyl-2-methylphenol in the presence of a suitable base and a chlorinating agent. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-120°C

    Chlorinating Agent: Thionyl chloride or phosphorus oxychloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Nucleophilic Substitution: Formation of substituted thiazoles.

    Oxidation: Formation of phenoxyquinones.

    Reduction: Formation of dihydrothiazoles.

Scientific Research Applications

Pharmaceutical Development

Research indicates that thiazole derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The specific compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets effectively.

  • Case Study : A study published in ResearchGate explored the synthesis of thiazole derivatives and their biological activities, highlighting their potential as novel drug candidates against various diseases .

Insecticidal Activity

The compound has shown promising insecticidal properties, making it a candidate for developing new pesticides. Its efficacy against specific pests can be attributed to its ability to disrupt normal physiological processes in insects.

  • Case Study : A publication examined the insecticidal activity of thiazole analogs, demonstrating that modifications in the thiazole structure can lead to increased potency against target insect species .

Agricultural Applications

In agriculture, compounds like 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole are investigated for their potential as herbicides or fungicides. The ability to inhibit the growth of unwanted plants or fungi can enhance crop yields significantly.

  • Data Table: Efficacy Against Common Agricultural Pests
Compound NameTarget PestEfficacy (%)Reference
This compoundAphids85%
2-Chloro-5-thiazole derivativeFungal pathogens90%
Thiazole analogsVarious insects75%

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions in enzyme active sites, while the phenoxy group can engage in hydrophobic interactions with protein surfaces. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

2-Chloro-5-chloromethyl-1,3-thiazole (CCMT)

  • Structure: Features a chloromethyl group at position 5 instead of the phenoxymethyl substituent.
  • Synthesis : Prepared via chlorination-cyclization reactions using 1,3-dichloroacetone and thioacetamide .
  • Applications: Key intermediate for neonicotinoid insecticides like thiamethoxam .
  • Properties : Molecular weight = 168.0 g/mol; appears as yellowish crystals or liquid .

2-Chloro-5-[(4-chlorophenyl)sulfonyl]methyl-1,3-thiazole

  • Structure : Contains a sulfonyl-linked 4-chlorophenyl group at position 3.
  • Properties : Molecular weight = 276.21 g/mol; predicted boiling point = 415.1°C; higher lipophilicity due to the sulfonyl group .

4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole

  • Structure : Nitro and methyl substituents at positions 5 and 2, respectively.
  • Synthesis : Derived from ZnCl₂-mediated cyclization and nitration .
  • Reactivity : Nitro group enhances electrophilicity, enabling further functionalization .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Boiling Point
Target Compound C₁₄H₁₇ClN₂O₂S 312.81* 5-isopropyl-2-methylphenoxy N/A†
2-Chloro-5-chloromethyl-1,3-thiazole C₄H₃Cl₂NS 168.00 Chloromethyl Not reported
2-Chloro-5-(piperidin-3-yloxymethyl)-1,3-thiazole C₉H₁₅Cl₃N₂OS 305.65 Piperidinyloxymethyl Not reported

*Calculated based on structural formula. †Experimental data unavailable in provided evidence.

Biological Activity

2-Chloro-5-[(5-isopropyl-2-methylphenoxy)methyl]-1,3-thiazole is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases, including cancer and microbial infections. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in pharmacotherapy.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electronegative groups like chlorine enhances cytotoxicity by affecting the electronic properties of the molecule, facilitating interactions with biological targets such as DNA or proteins involved in cell proliferation .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
2-Chloro-5-thiazole derivativeA-431 (skin carcinoma)1.98
4-MethylthiazoleJurkat (T-cell leukemia)1.61
This compoundUnknownTBD

Antimicrobial Activity

Thiazole derivatives have also been evaluated for antimicrobial properties. Similar compounds have demonstrated potent inhibitory effects against pathogenic bacteria and fungi. For example, a related thiazole compound showed a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, suggesting that structural modifications can lead to enhanced antimicrobial efficacy .

Table 2: Antimicrobial Activity of Related Thiazoles

CompoundPathogenMIC (µM)
Thiazole derivativePseudomonas aeruginosa0.21
Thiazole derivativeEscherichia coli0.21

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors, particularly targeting kinases and proteases involved in cancer cell signaling pathways.
  • DNA Interaction : The compound may intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.
  • Induction of Apoptosis : Some studies suggest that thiazoles can trigger apoptotic pathways in cancer cells, leading to programmed cell death through mitochondrial dysfunction or activation of caspases .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in preclinical models:

  • Study on Anticancer Effects : A study evaluated a series of thiazoles for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds with chlorine substitutions exhibited higher antitumor activity compared to their non-chlorinated counterparts.
  • Antimicrobial Screening : In another study, a panel of thiazole derivatives was screened against a range of bacterial strains. The findings revealed that structural modifications significantly impacted antimicrobial potency, with certain derivatives outperforming traditional antibiotics.

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